molecular formula C22H20ClN3O2 B2813787 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035022-99-0

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2813787
CAS No.: 2035022-99-0
M. Wt: 393.87
InChI Key: JTNKJYPZSXHQSI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(2-Chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2035022-99-0) is a synthetic compound with a molecular formula of C 22 H 20 ClN 3 O 2 and a molecular weight of 393.9 g/mol . This chemical features a hybrid structure incorporating a quinazolin-4(3H)-one scaffold linked to a chlorophenyl-acryloyl-piperidine moiety, making it a molecule of significant interest in medicinal chemistry and drug discovery. The quinazolin-4(3H)-one core is a privileged structure in pharmacology, known for its diverse biological activities. Research on analogous compounds has demonstrated that such hybrids can exhibit potent antimicrobial properties . Specifically, chalcone-amine hybrids have shown promising in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus , with some exhibiting minimum inhibitory concentration (MIC) values as low as 2.0 µg/ml, equipotent to the standard drug ampicillin . Furthermore, related compounds have displayed significant anti-biofilm activity , inhibiting biofilm formation with IC 50 values in the range of 2.4 to 8.6 µg, suggesting a potential mechanism involving the inhibition of the second messenger c-di-GMP . Beyond infectious disease research, the quinazolinone scaffold is also being explored in oncology . Recent studies have identified quinazolin-4(3H)-one derivatives as novel dual-target inhibitors for cancer therapy, targeting key proteins such as PARP1 and BRD4, which play a critical role in DNA repair and gene transcription . This illustrates the potential of this chemotype in developing targeted therapies, particularly for cancers like breast cancer, based on the concept of synthetic lethality . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bioactivity screening assays to explore its potential mechanisms of action and therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-9-3-1-6-16(19)11-12-21(27)25-13-5-7-17(14-25)26-15-24-20-10-4-2-8-18(20)22(26)28/h1-4,6,8-12,15,17H,5,7,13-14H2/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKJYPZSXHQSI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction between the piperidine derivative and acryloyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazolinone core or the piperidine ring, leading to a variety of analogs with diverse biological activities.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the quinazolinone family, which is known for its stability and ability to incorporate various bioactive moieties. The synthesis typically involves the reaction of piperidine derivatives with acryloyl compounds, leading to the formation of quinazolinone scaffolds. For example, the reaction of 2-chlorobenzaldehyde with piperidine derivatives has been documented, resulting in various quinazolinone derivatives with promising biological activities .

Antimicrobial Activity

Quinazolinones, including the target compound, have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for antibiotic development .

Antioxidant Properties

Studies have highlighted the antioxidant potential of quinazolinone derivatives. The presence of hydroxyl groups in specific positions on the phenyl ring significantly enhances their antioxidant activity. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing various quinazolinone derivatives demonstrated that certain modifications to the structure of this compound significantly enhanced antibacterial activity against resistant strains of bacteria. The findings indicated that compounds with specific substituents exhibited higher efficacy than traditional antibiotics .

Case Study 2: Antioxidant Evaluation

In another investigation, a series of quinazolinones were subjected to antioxidant assays using methods such as ABTS and CUPRAC. Results indicated that compounds with multiple hydroxyl groups showed superior antioxidant capacity, suggesting that structural modifications could lead to more effective therapeutic agents .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Antioxidant Therapies : The compound's antioxidant properties may be leveraged in treatments for conditions associated with oxidative stress.
  • Anti-inflammatory Treatments : Its potential to modulate inflammatory pathways suggests applications in managing chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: Halogenation (e.g., 2-chlorophenyl in the target compound vs. 4-chlorophenyl in 9h) significantly affects antibacterial potency. Compound 9h shows moderate activity against Bacillus subtilis (1.0 cm inhibition zone) compared to 9a (1.4 cm), suggesting fluorine may enhance activity .

Structural Flexibility vs. Rigidity :

  • Piperidine-linked compounds (e.g., the target compound and PET Tracer 1) exhibit conformational flexibility, which may enhance tissue penetration. In contrast, dihydroisoxazole-containing derivatives (e.g., Compound 22) are more rigid, possibly limiting bioavailability .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., pyrazolyl-oxopropyl-quinazolinones) achieves higher yields (>75%) compared to conventional methods for similar compounds . The target compound’s acryloyl-piperidine linkage may require stepwise acylation and coupling, as seen in PET tracer syntheses .

Physicochemical Properties

  • Molecular Weight and LogP :
    The target compound’s molecular weight (~450–500 g/mol) and LogP (estimated >3.5 due to chlorophenyl and piperidine groups) align with lipophilic analogues like Compound 30 (C30H22ClN3O3, MW 507.96) . High lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Halogen Effects: 2-Chlorophenyl substituents, as in the target compound and Compound 14 (C29H20ClN3O2), improve metabolic stability compared to non-halogenated derivatives .

Biological Activity

The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known pharmacophore in medicinal chemistry. Quinazolin-4(3H)-one derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinazolinone core followed by the introduction of the piperidine and acrylamide moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that related compounds showed growth inhibition in lung cancer cell lines through mechanisms involving the inhibition of EGFR signaling pathways . The presence of the piperidine and chlorophenyl groups in this compound may enhance its potency by improving binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazolin-4(3H)-one derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Quinazolinone derivatives have shown promise in reducing inflammation. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, particularly targeting EGFR and other receptor tyrosine kinases involved in tumor growth.
  • Antioxidant Activity : Some studies have reported that quinazolinones exhibit antioxidant properties, which may contribute to their cytoprotective effects against oxidative stress .
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, promoting cell death in malignant tissues.

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives:

  • A study on BIQO-19, a related quinazolinone, demonstrated potent antiproliferative effects with IC50 values comparable to established anticancer drugs .
  • Another investigation revealed that specific modifications on the quinazoline scaffold led to enhanced antibacterial activity against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis involves multi-step pathways, typically including:

  • Step 1: Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives with carbonyl reagents (e.g., chloroacetyl chloride) .
  • Step 2: Introduction of the piperidin-3-yl group through nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3: (E)-Selective acryloylation using 3-(2-chlorophenyl)acryloyl chloride, often catalyzed by triethylamine in dichloromethane .

Key Optimization:

  • Solvent-free conditions with PEG-400 improve atom economy and reduce waste .
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in cyclization steps .

Advanced: How can phase-transfer catalysts improve yield in cyclization steps?

Answer:
Phase-transfer catalysts (PTCs) facilitate interfacial reactions between immiscible phases (e.g., aqueous NaOH and organic solvents). For example:

  • Mechanism: PTCs transport hydroxide ions into the organic phase, accelerating deprotonation and cyclization of intermediates .
  • Example: Using tetrabutylammonium bromide (10 mol%) in a water-toluene system increased yield by 25% for analogous quinazolinone derivatives .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., acryloyl doublet at δ 6.8–7.2 ppm) and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₁ClN₃O₂: 418.1321) .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally related 3-(4-chlorophenyl)quinazolin-4(3H)-one .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities?

Answer:
Single-crystal X-ray diffraction:

  • Procedure: Crystals are grown via slow evaporation (e.g., ethanol/water mix). Data collected at 293 K (R-factor < 0.05) .
  • Outcome: Determines piperidine chair conformation and (E)-acryloyl geometry (torsion angle ~180°) .

Basic: What in vitro assays screen for anticancer activity?

Answer:

  • MTT Assay: Evaluates cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ values reported for quinazolinones: 5–20 μM) .
  • Enzyme Inhibition: Targets tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays .

Advanced: How to design enzyme inhibition assays targeting NF-κB?

Answer:

  • Assay Design:
    • Use HEK293 cells transfected with NF-κB luciferase reporter.
    • Pre-treat cells with compound (1–50 μM), then stimulate with TNF-α.
    • Measure luminescence to quantify NF-κB suppression .
  • Controls: Include dexamethasone (positive inhibitor) and vehicle (DMSO) .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

  • Source Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration) .
  • Structural Analogues: Test derivatives (e.g., 2-chlorophenyl vs. furan substitution) to isolate pharmacophore contributions .

Advanced: How to conduct SAR studies on acryloyl/piperidine moieties?

Answer:

  • Methodology:
    • Synthesize analogues with varied substituents (e.g., 3-fluorophenyl acryloyl, piperidin-4-yl).
    • Test in parallel assays (e.g., cytotoxicity, solubility).
  • Key Finding: Piperidine N-alkylation improves blood-brain barrier penetration in murine models .

Advanced: What pharmacokinetic parameters are critical in animal models?

Answer:
Prioritize:

  • Oral Bioavailability: Assessed via AUC₀–24h after oral vs. IV administration.
  • Metabolic Stability: Microsomal incubation (e.g., rat liver microsomes) to measure t₁/₂ .

Advanced: How to use molecular docking for target identification?

Answer:

  • Protocol:
    • Generate 3D compound structure (MOE or AutoDock).
    • Dock into kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR).
    • Validate with MD simulations (e.g., 100 ns trajectories in GROMACS).
  • Case Study: Quinazolinones showed ∆G = -9.2 kcal/mol for EGFR, correlating with experimental IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.